
managing outgassing in EUV lithography with
triphenylsulfonium nonaflate

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Triphenylsulfonium nonaflate

Cat. No.: B114817 Get Quote

Technical Support Center: Managing Outgassing
in EUV Lithography
This technical support center provides troubleshooting guidance and frequently asked

questions for researchers and scientists working with triphenylsulfonium nonaflate (TPS-Nf)

as a photoacid generator (PAG) in EUV photoresists.

Troubleshooting Guide
This guide addresses common issues related to outgassing during EUV lithography

experiments involving triphenylsulfonium nonaflate.
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Problem / Observation Potential Cause Recommended Action

High Total Outgassing Signal

High Exposure Dose:

Increased EUV dosage leads

to more significant degradation

of the photoresist and PAG,

increasing outgassing.[1]

1. Verify and optimize the

exposure dose. Higher doses

may be necessary for certain

processes but can increase

outgassing and line edge

roughness.[1] 2. Correlate the

outgassing signal with the

dose-to-clear to find an optimal

balance.

High PAG Concentration: The

concentration of TPS-Nf

directly impacts the quantity of

outgassed byproducts, such as

benzene.[2]

1. Review the photoresist

formulation. If possible,

experiment with lower TPS-Nf

concentrations. 2. Ensure

uniform distribution of the PAG

within the polymer film.[3]

Residual Solvent: Solvents like

propylene glycol monomethyl

ether (PGME) or propylene

glycol methyl ether acetate

(PGMEA) remaining in the

resist film can contribute to

outgassing.[4]

1. Optimize the post-apply

bake (PAB) temperature and

time to effectively remove

residual casting solvent. 2.

Characterize solvent

outgassing by performing a

baseline measurement with

heating but without EUV

exposure.

Contamination of EUV Optics

Line-of-Sight Contamination:

Outgassed species,

particularly hydrocarbons, can

travel in the vacuum

environment and deposit on

nearby optics, reducing their

reflectivity.[5]

1. Implement a gas lock

system or differential pumping

to mitigate the flow of

contaminants from the wafer to

the optics.[5] 2. Ensure the

vacuum chamber has

adequate pumping speed to

quickly remove outgassed

molecules.[6]
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Vacuum Induced Outgassing:

The vacuum environment itself

can cause volatile components

to outgas even before EUV

exposure.[3]

1. Introduce a pump-down

delay (~2 minutes) after

loading the wafer into the

vacuum chamber before

moving it near the optics to

allow for initial vacuum-

induced outgassing to subside.

[3]

Inconsistent Results Between

Experiments

Environmental Factors:

Humidity and delay times

between exposure and post-

exposure bake (PEB) can

affect acid-driven deprotection

and subsequent outgassing.[4]

1. Control the ambient

environment where wafers are

stored and handled. Storing

samples under vacuum or in a

nitrogen-purged environment

can reduce environmental

effects.[4] 2. Standardize the

delay time between EUV

exposure and PEB to ensure

process repeatability.

Inadequate Background

Measurement: Failing to

subtract the background signal

from the system can lead to

inaccurate quantification of

resist-specific outgassing.[7]

1. Perform a background

measurement under identical

conditions (including EUV

exposure on a bare wafer)

without the photoresist.[6] 2.

Subtract the background

spectrum from the sample

spectrum to isolate the

outgassing from the resist.[7]

Frequently Asked Questions (FAQs)
Q1: What are the primary outgassing products from a photoresist containing

triphenylsulfonium nonaflate (TPS-Nf) during EUV exposure?

A1: The primary outgassing species originate from the decomposition of both the PAG and the

polymer matrix. For TPS-Nf, a significant byproduct is benzene, which results from the
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breakdown of the triphenylsulfonium cation.[2] Other fragments can be generated from the

nonaflate anion and the polymer backbone, depending on its chemical structure.

Q2: How does EUV radiation induce the decomposition of triphenylsulfonium nonaflate?

A2: EUV radiation (13.5 nm / 92 eV) is primarily absorbed by the polymer matrix, not directly by

the PAG.[8] This absorption generates high-energy primary photoelectrons (~80 eV).[2] These

primary electrons then create a cascade of low-energy secondary electrons. It is these

secondary electrons that interact with the TPS-Nf molecules, leading to dissociative electron

attachment and subsequent decomposition to generate the acid and other byproducts.[8][9]

Q3: Does the photoresist film thickness influence the outgassing rate?

A3: For film thicknesses in the range of 50-125 nm, the distribution of outgassed species has

been found to have a negligible dependence on thickness.[2] However, the total outgassing

signal can be considered a bulk effect, so significant changes in thickness outside this range

may influence the results.[6]

Q4: What techniques are used to measure and identify outgassing species?

A4: The most common technique is Residual Gas Analysis (RGA), which uses a mass

spectrometer (typically a quadrupole mass spectrometer) to identify and quantify the volatile

species released during EUV exposure in a high-vacuum environment.[6][7] Other methods

include witness plate testing, where a sample mirror is exposed to the outgassing products and

later analyzed for contamination.[6]

Q5: How does the exposure dose quantitatively affect PAG degradation and outgassing?

A5: Outgassing and PAG degradation increase with higher EUV doses. In one study using an

ESCAP-type photoresist, a dose of 60 mJ/cm² resulted in a 30% loss of fluorine from the PAG

anion, indicating significant degradation during exposure.[1] Another study quantified the

efficiency of PAG reactions for TPS-Nf, finding that benzene outgassing accounted for 0.13

"PAG reactions" per EUV photon absorbed for every 1 wt% of TPS-Nf added to the resist.[2]

Quantitative Data Summary
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The following table summarizes key quantitative data related to outgassing from photoresists

containing triphenylsulfonium nonaflate under EUV exposure.

Parameter Value Photoresist System Source

PAG Reaction

Efficiency

0.13 "PAG reactions"

(benzene outgassing)

per absorbed EUV

photon per 1 wt%

TPS-Nf

HS-TBA polymer with

4 wt% TPS-Nf
[2]

Energy per

Outgassing Event

~22.4 eV/outgassing

event

HS-TBA polymer with

TPS-Nf (HS-TBA-H)
[2]

PAG Degradation

(Fluorine Loss)

~30% loss at 60

mJ/cm²

Environmentally

Stable Chemically

Amplified Photoresist

(ESCAP)

[1]

Neutral Outgassing

Escape Length
~60 - 80 nm

HS-TBA polymer with

TPS-Nf (HS-TBA-H)
[2]

Experimental Protocols
Protocol: Outgassing Measurement using Residual Gas
Analysis (RGA)
This protocol outlines a generalized procedure for measuring photoresist outgassing during

EUV exposure.

1. Sample Preparation:

Spin-coat the photoresist containing triphenylsulfonium nonaflate onto a silicon wafer to

the desired thickness.

Perform a post-apply bake (PAB) on a hotplate to remove residual solvent. The temperature

and time should be optimized for the specific resist formulation.

2. System Setup and Background Measurement:
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Load a clean, uncoated silicon wafer into the vacuum test chamber.

Pump the chamber down to a high vacuum base pressure (e.g., 1.0 x 10⁻⁶ Pa).

Perform a background RGA scan while irradiating the blank wafer with EUV light under the

same conditions intended for the sample. This establishes the baseline signal of the system.

[6][7]

3. Sample Measurement:

Vent the chamber and replace the blank wafer with the photoresist-coated wafer.

Pump the chamber down to the same base pressure. It is recommended to allow for a

stabilization period (~2 minutes) to mitigate initial vacuum-induced outgassing before

proceeding.[3]

Expose a specific area of the wafer to EUV radiation (wavelength 13.5 nm).[7] The dose

should be controlled and monitored.

During exposure, use the quadrupole mass spectrometer to continuously sample the

chamber atmosphere, recording the partial pressures of mass-to-charge ratios (m/z) from 1-

200 amu.

4. Data Analysis:

Subtract the background RGA spectrum (from Step 2) from the sample RGA spectrum to

obtain the net outgassing signal from the photoresist.[7]

Identify the outgassed species by comparing the peaks in the mass spectrum to known

fragmentation patterns (e.g., m/z = 78 for benzene).

Calculate the outgassing rate based on the difference in partial pressure, the known pumping

speed of the vacuum system, and the exposed area.[6]

Visualizations
EUV-Induced Outgassing Mechanism
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EUV-Induced Decomposition and Outgassing Pathway for TPS-Nf
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Caption: Logical flow of EUV photon absorption to TPS-Nf decomposition and outgassing.

Experimental Workflow for Outgassing Measurement
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Workflow for RGA-Based Outgassing Measurement

1. Sample Preparation
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Caption: Step-by-step experimental workflow for measuring photoresist outgassing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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